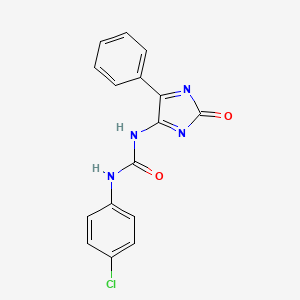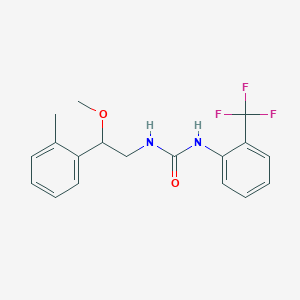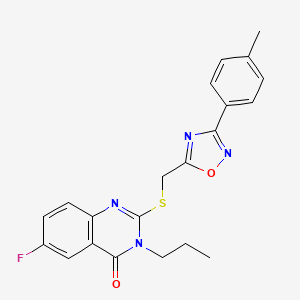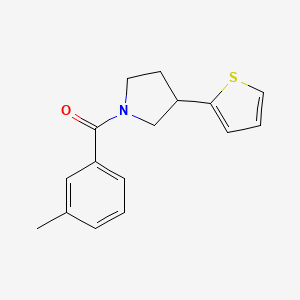
N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea, or CPOPI, is an organic compound that has a wide range of applications in scientific research. It is a small molecule with a molecular weight of 270.70 g/mol and is composed of two phenyl rings, an imidazole ring, and a urea group. CPOPI has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Novel derivatives of N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea, featuring imidazole and urea functionalities, have been synthesized and characterized. These compounds exhibit notable antimicrobial properties. The synthesis involved the condensation of phenyl phosphordichloridates with 1-((4, 5-bis(hydroxyl methyl)-1H-imidazole-1-yl) methyl)-3-phenyl urea derivatives (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Biological Activities
Potential Plant Growth Regulator
- A series of N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea derivatives demonstrated promising activity as plant growth regulators. This underscores the potential agricultural applications of these compounds (Xin-jian, Xian-sheng, & Sheng, 2006).
Inhibitory Effects on Enzymes
- Certain derivatives of N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea have shown inhibitory effects on enzymes like acyl-CoA: cholesterol O-acyltransferase (ACAT). This indicates their potential for therapeutic applications, particularly in cholesterol management (Romeo, Salerno, Milla, Siracusa, Cattel, & Russo, 1999).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-5-phenylimidazol-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-11-6-8-12(9-7-11)18-15(22)20-14-13(19-16(23)21-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILKCKPQBPCEMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N=C2NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2372186.png)

![Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2372192.png)
![5-[2-Hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2372195.png)
![7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione](/img/structure/B2372197.png)
![1-[1'-(2,2,2-Trifluoroacetyl)-[2,3'-bipiperidine]-1-yl]prop-2-en-1-one](/img/structure/B2372198.png)
![5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2372200.png)
![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B2372201.png)
![3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2372202.png)

![N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2372204.png)

![Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-](/img/structure/B2372207.png)